Metatartaric acid is naturally found in sugar cane and is produced from glucose. It can also be sourced from grape-derived L-tartaric acid, a by-product of winemaking, where it can crystallize in wine. The compound is classified under organic acids and is particularly noted for its acidity-regulating properties in various food products .
The synthesis of metatartaric acid involves heating L-tartaric acid at temperatures ranging from 150 to 200 degrees Celsius under atmospheric or reduced pressure. This heating promotes the esterification reaction necessary for polymer formation. The reaction is reversible; thus, metatartaric acid can hydrolyze back into tartaric acid under certain conditions .
Metatartaric acid participates in several chemical reactions, particularly in wine stabilization processes:
The mechanism by which metatartaric acid functions involves its macromolecules adsorbing onto the surface of crystal nuclei during wine production. This adsorption inhibits further crystal growth by blocking additional tartaric molecules from attaching to the nuclei. As temperature increases, the effectiveness of metatartaric acid diminishes due to accelerated hydrolysis, leading to reduced stability against tartrate precipitation over time .
Metatartaric acid finds various applications primarily within the food and beverage industry:
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